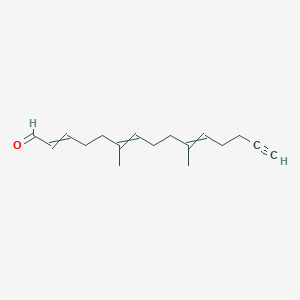
N~1~,N~1'~-(Hexane-1,6-diyl)bis(N~6~-hexylhexane-1,6-diamine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1’~-(Hexane-1,6-diyl)bis(N~6~-hexylhexane-1,6-diamine) is a synthetic organic compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two hexane chains connected by a hexane-1,6-diyl linker, each terminating in a hexylhexane-1,6-diamine group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1’~-(Hexane-1,6-diyl)bis(N~6~-hexylhexane-1,6-diamine) typically involves the reaction of hexane-1,6-diamine with hexylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a temperature of around 80-100°C and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N1,N~1’~-(Hexane-1,6-diyl)bis(N~6~-hexylhexane-1,6-diamine) is scaled up using large reactors and continuous flow processes. The reactants are fed into the reactor at a controlled rate, and the reaction is carried out under optimized conditions to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or chromatography to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~1’~-(Hexane-1,6-diyl)bis(N~6~-hexylhexane-1,6-diamine) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary and secondary amines.
Substitution: Substituted hexane derivatives.
Aplicaciones Científicas De Investigación
N~1~,N~1’~-(Hexane-1,6-diyl)bis(N~6~-hexylhexane-1,6-diamine) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Medicine: Investigated for its potential use as a drug delivery agent and in the development of therapeutic compounds.
Industry: Utilized as a stabilizer for polymers and as an additive in the production of high-performance materials.
Mecanismo De Acción
The mechanism of action of N1,N~1’~-(Hexane-1,6-diyl)bis(N~6~-hexylhexane-1,6-diamine) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it can act as an inhibitor of certain enzymes, blocking their catalytic activity and affecting metabolic pathways. Additionally, the compound’s structure allows it to interact with cell membranes, potentially altering membrane fluidity and permeability.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Hexamethylenebis(3,5-di-tert-butyl-4-hydroxyhydrocinnamamide): Known for its antioxidant properties and used in polymer stabilization.
N,N’-(Hexane-1,6-diyl)bis(N-(2,2,6,6-tetramethylpiperidin-4-yl)formamide): Used as a stabilizer for metallic polymers and in the production of ethylene-vinyl alcohol copolymers.
Uniqueness
N~1~,N~1’~-(Hexane-1,6-diyl)bis(N~6~-hexylhexane-1,6-diamine) stands out due to its unique structure, which imparts specific chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.
Propiedades
Número CAS |
111457-62-6 |
|---|---|
Fórmula molecular |
C30H66N4 |
Peso molecular |
482.9 g/mol |
Nombre IUPAC |
N-hexyl-N'-[6-[6-(hexylamino)hexylamino]hexyl]hexane-1,6-diamine |
InChI |
InChI=1S/C30H66N4/c1-3-5-7-15-23-31-25-17-9-11-19-27-33-29-21-13-14-22-30-34-28-20-12-10-18-26-32-24-16-8-6-4-2/h31-34H,3-30H2,1-2H3 |
Clave InChI |
HYJMEOQHADYDGR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNCCCCCCNCCCCCCNCCCCCCNCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


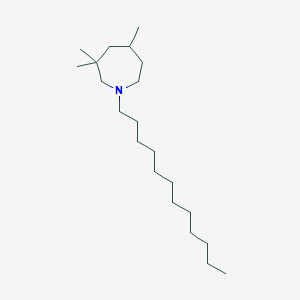
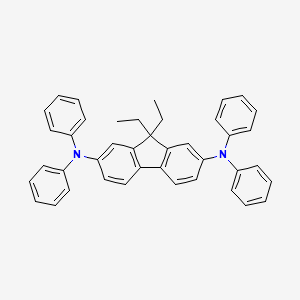
![Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate](/img/structure/B14307648.png)

![Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14307653.png)
![Oxalic acid;4,7,8-trimethoxyfuro[2,3-b]quinoline](/img/structure/B14307659.png)
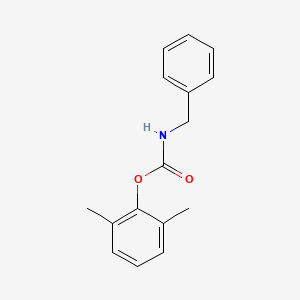
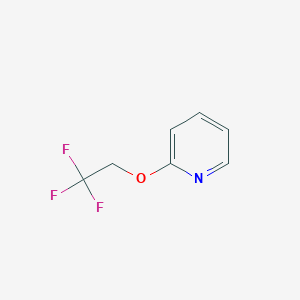
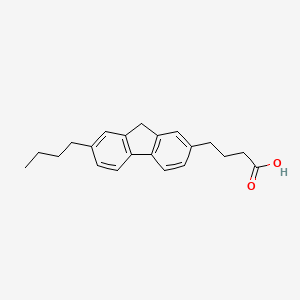

![1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-4-phenylpyrrolidin-2-one](/img/structure/B14307695.png)
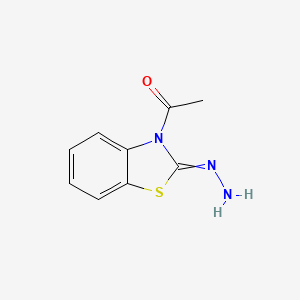
![N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]formamide](/img/structure/B14307700.png)
